1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile
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Overview
Description
1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is a heterocyclic organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling. Additionally, this compound has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can influence the metabolic pathways and detoxification processes in cells.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate cholinergic signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmission and potential neuroprotective effects . In hepatocytes, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism and detoxification processes . Furthermore, this compound has been shown to influence gene expression and cellular signaling pathways, potentially impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can modulate cholinergic signaling and influence various physiological processes. Additionally, this compound interacts with cytochrome P450 enzymes, potentially inhibiting or inducing their activity, which can alter the metabolism of other compounds and affect cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism, gene expression, and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cholinergic signaling and exhibit neuroprotective effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s effects on metabolic flux and metabolite levels can influence cellular homeostasis and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, affecting its biochemical properties and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile typically involves the reaction of pyridin-3-ylmethyl halides with piperidine derivatives under basic conditions. One common method includes the nucleophilic substitution reaction where pyridin-3-ylmethyl chloride reacts with piperidine-4-carbonitrile in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine-4-amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Pyridin-3-ylmethyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Piperidine-4-carbonitrile derivatives: Compounds with variations in the substituents on the pyridine ring.
Uniqueness: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is unique due to its specific combination of the pyridin-3-ylmethyl group and the piperidine-4-carbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12/h1-2,5,9,11H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNAPJZLZHZSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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